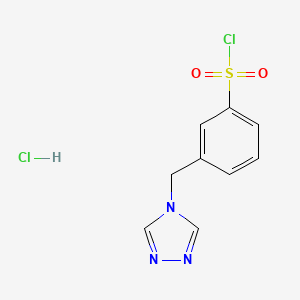

3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride

Description

3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride is a sulfonyl chloride derivative featuring a 1,2,4-triazole moiety linked via a methyl group to a benzene ring. The compound is structurally characterized by its reactive benzenesulfonyl chloride group, which enables its use as an intermediate in organic synthesis, particularly in nucleophilic substitution or coupling reactions. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications .

Notably, this compound is identified as a minor constituent (up to 5%) in tebuconazole, a widely used triazole fungicide. The synthesis of such triazole derivatives typically involves condensation reactions, as exemplified by methods using substituted benzaldehydes and triazole precursors under reflux conditions with acid catalysis .

Properties

IUPAC Name |

3-(1,2,4-triazol-4-ylmethyl)benzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2S.ClH/c10-16(14,15)9-3-1-2-8(4-9)5-13-6-11-12-7-13;/h1-4,6-7H,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFTUFQDWUWMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)CN2C=NN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

Attachment of the Benzene Sulfonyl Chloride Group: The triazole ring is then reacted with benzenesulfonyl chloride under basic conditions to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride is a chemical compound featuring a triazole ring attached to a benzenesulfonyl chloride group. This combination gives it unique chemical properties and makes it useful in medicinal chemistry and material science. It is often used as an intermediate in the synthesis of various pharmaceutical agents because it is reactive and can form many derivatives.

Reactivity and Usage

3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride can react with amines to form sulfonamides, with alcohols to create sulfonate esters, and with thiols to produce sulfonothioates. It can also undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

Applications

- Medicinal Chemistry The compound has potential antibacterial, antifungal, and anticancer properties. Its triazole part can interact with biological targets. Studies have shown that some derivatives can stop cancer cells from growing, suggesting it could be used as an antiproliferative agent.

- Research Studies have looked at how 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride interacts with biological systems, highlighting its potential as a therapeutic agent. Research has focused on how it affects tubulin polymerization, which is important for cell division, in cancer cells. Some derivatives have significantly inhibited cancer cell lines, indicating they could be used in cancer treatment.

- Material Science This compound is also useful in material science because of its structural combination of a triazole ring and a benzenesulfonyl chloride group, giving it specific chemical reactivity and biological activity.

Synthesis

Mechanism of Action

The mechanism of action of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride depends on its application:

Antibacterial and Antifungal Activity: The compound can inhibit the synthesis of essential biomolecules in microorganisms by targeting specific enzymes.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Reactivity: The sulfonyl chloride group in the target compound confers high electrophilicity, enabling facile nucleophilic substitutions (e.g., forming sulfonamides). In contrast, benzophenone-based triazoles (e.g., 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone) exhibit stability under UV light, favoring photochemical applications .

- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral triazole derivatives, which often require organic solvents for handling .

Biological Activity

3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to a benzenesulfonyl chloride group. This structural combination contributes to its unique reactivity and biological activity. The triazole moiety is particularly significant in medicinal chemistry as it interacts with various biological targets, making it a candidate for therapeutic applications.

Antibacterial Activity

Research indicates that 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.2 µg/mL |

| Enterococcus faecalis | 12.5 µg/mL |

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and protein synthesis pathways, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal pathogens. Studies have indicated that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 20 µg/mL |

| Aspergillus niger | 25 µg/mL |

These findings suggest potential applications in treating fungal infections, particularly in immunocompromised patients .

Anticancer Properties

The anticancer potential of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride has been explored in various cancer cell lines. Notably, it exhibits antiproliferative effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Table 3: Anticancer Activity Data

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 19.7 |

| HCT-116 | 22.6 |

Mechanistically, the compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A study reported that derivatives of the compound significantly inhibited cell proliferation in MCF-7 cells by inducing apoptosis through mitochondrial pathways .

- Antibacterial Efficacy : Another research project focused on synthesizing various derivatives of the compound, demonstrating enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

- Mechanistic Insights : A mechanistic study revealed that the compound's interaction with bacterial ribosomes leads to the disruption of protein synthesis, which is critical for bacterial survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.